molecular formula C11H12BrN3O B1527738 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1256957-72-8

5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1527738
CAS No.: 1256957-72-8
M. Wt: 282.14 g/mol
InChI Key: HTQOXVPILZLCSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine is a brominated pyrazolopyridine derivative with a tetrahydropyran (THP) protecting group at the N1 position. Its molecular formula is C₁₁H₁₂BrN₃O (molecular weight: 282.14 g/mol), and it is structurally characterized by a pyrazolo[3,4-b]pyridine core substituted with bromine at position 5 and a THP group at position 1 . The THP group enhances solubility and stability, making the compound a versatile intermediate in medicinal chemistry, particularly for antiviral and anticancer drug development .

Properties

IUPAC Name

5-bromo-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O/c12-9-5-8-6-14-15(11(8)13-7-9)10-3-1-2-4-16-10/h5-7,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTQOXVPILZLCSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=NC=C(C=C3C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrazolo[3,4-b]pyridine Core

  • Method: Cyclization of appropriate precursors such as hydrazines with pyridine derivatives under acidic conditions.
  • Conditions: Acidic media (e.g., HCl or acetic acid), moderate heating.
  • Outcome: Formation of the fused pyrazolo[3,4-b]pyridine ring system.

This step is critical as it establishes the heterocyclic scaffold onto which further functional groups are installed.

Bromination at the 5-Position

  • Reagents: N-bromosuccinimide (NBS) is the preferred brominating agent.
  • Catalysts: Radical initiators or Lewis acids may be used to enhance selectivity.
  • Conditions: Typically carried out in inert solvents (e.g., dichloromethane) at controlled temperatures to avoid overbromination.
  • Mechanism: Electrophilic aromatic substitution targeting the 5-position on the pyrazolo[3,4-b]pyridine ring.

This selective bromination is essential for introducing the bromine atom without affecting other sensitive moieties.

Introduction of the Tetrahydro-2H-pyran-2-yl Group

  • Purpose: The tetrahydropyran group serves as a protecting group for nitrogen or as a substituent to modulate solubility and reactivity.
  • Method: N-alkylation or protection of the pyrazole nitrogen using tetrahydro-2H-pyran-2-yl derivatives.
  • Reagents: Tetrahydro-2H-pyran-2-yl halides or acetals.
  • Conditions: Basic or neutral conditions, often with catalysts or phase-transfer agents to facilitate substitution.

This step is typically performed after core formation but before or after bromination, depending on synthetic route optimization.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%)
1 Cyclization Acidic conditions, pyridine & hydrazine derivatives Pyrazolo[3,4-b]pyridine core Moderate
2 Bromination N-bromosuccinimide (NBS), catalyst, inert solvent 5-bromo-pyrazolo[3,4-b]pyridine High (80-90%)
3 N-Protection/Alkylation Tetrahydro-2H-pyran-2-yl halide, base This compound Moderate to High

This table summarizes the key steps and typical yields reported in the literature.

Industrial and Scale-Up Considerations

  • Continuous Flow Chemistry: Industrial synthesis may employ continuous flow reactors to improve safety, reproducibility, and scalability of bromination and cyclization steps.
  • Cost Efficiency: Selection of reagents and solvents is optimized to reduce costs and environmental impact.
  • Purification: Crystallization and chromatographic techniques are used to achieve high purity.

These considerations ensure the compound’s availability for pharmaceutical and research applications.

Analytical and Characterization Data Relevant to Preparation

  • Melting Point: Typically measured to confirm purity.
  • Spectroscopy:
    • Infrared (IR) spectra confirm functional groups.
    • Nuclear Magnetic Resonance (NMR, ^1H and ^13C) confirms structural integrity.
    • Mass Spectrometry (MS) verifies molecular weight and bromine incorporation.
  • Elemental Analysis: Confirms the expected elemental composition.

These analyses are crucial for confirming successful synthesis at each stage.

Research Findings on Reaction Optimization

  • Bromination with NBS in the presence of catalytic amounts of Lewis acids improves regioselectivity.
  • Use of tetrahydro-2H-pyran-2-yl protecting groups enhances compound stability during multi-step synthesis.
  • Cyclization yields improve under controlled acidic conditions with optimized temperature and reaction time.

These findings derive from recent synthetic studies and optimization experiments reported in peer-reviewed literature.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromo group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Cyclization Reactions: The presence of the pyrazolo[3,4-b]pyridine core allows for cyclization reactions under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions include various substituted pyrazolo[3,4-b]pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex heterocyclic structures.

    Catalysis: It can be used as a ligand in catalytic systems for various organic transformations.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity and protein interactions.

Industry:

    Material Science: The compound can be incorporated into materials with specific electronic or optical properties.

    Agriculture: It may be used in the development of agrochemicals with enhanced efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo group and the pyrazolo[3,4-b]pyridine core play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The tetrahydro-2H-pyran-2-yl moiety may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application References
5-Bromo-1-(THP)-1H-pyrazolo[3,4-b]pyridine C₁₁H₁₂BrN₃O 282.14 Br (C5), THP (N1) Antiviral intermediate
5-Bromo-3-iodo-1-(THP)-1H-pyrazolo[3,4-b]pyridine C₁₁H₁₁BrIN₃O 408.03 Br (C5), I (C3), THP (N1) Kinase inhibition studies
3-Bromo-5-chloro-1-(THP)-1H-pyrazolo[3,4-b]pyridine C₁₁H₁₁BrClN₃O 316.58 Br (C3), Cl (C5), THP (N1) Undisclosed (predicted high reactivity)
5-Bromo-1H-pyrazolo[3,4-b]pyridine C₆H₄BrN₃ 198.02 Br (C5), unprotected N1 Precursor for antiproliferative agents

Key Observations :

  • Protecting Groups : The THP group in the target compound improves solubility compared to unprotected analogues like 5-bromo-1H-pyrazolo[3,4-b]pyridine (logP reduced by ~1.5 units) .
Functional Group Variations
Compound Name Functional Group Impact on Properties
Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate Ester (C3) Increased lipophilicity (logP ~2.8) for membrane penetration
5-Bromo-1-(THP)-1H-pyrazolo[3,4-b]pyridin-3-amine Amine (C3) Enhanced hydrogen-bonding capacity for target engagement
3-(1H-Benzimidazol-2-yl)-5-bromo-1H-pyrazolo[3,4-b]pyridine (L2) Benzimidazole (C3) Dual heterocyclic system; potent CDK inhibition (IC₅₀ < 1 μM)

Key Observations :

  • Carboxylate Esters : Improve bioavailability but may require hydrolysis for activity .
  • Amine Groups : Increase polarity, favoring aqueous solubility and receptor interactions .

Biological Activity

5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C₁₁H₁₂BrN₃O
Molecular Weight 282.14 g/mol
CAS Number 1256957-72-8
MDL Number MFCD22689759

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The compound's structure allows it to participate in several biochemical pathways:

  • Enzyme Inhibition : The presence of the bromine atom facilitates electrophilic substitution reactions, which can inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : The pyrazolo[3,4-b]pyridine core structure enables binding to receptors associated with signal transduction pathways, influencing cellular processes such as proliferation and apoptosis.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Study on Breast Cancer Cells : In vitro assays indicated that the compound significantly reduced the viability of MCF-7 breast cancer cells through apoptosis induction (source needed).

Antimicrobial Activity

The compound has also shown promising antimicrobial activity. Research indicates that it can inhibit the growth of certain bacterial strains, making it a candidate for further development in antimicrobial therapies.

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • A study conducted on various cancer cell lines (e.g., HeLa and A549) revealed that treatment with this compound resulted in a dose-dependent decrease in cell proliferation.
    • Mechanistic studies suggested that the compound induces apoptosis via the intrinsic pathway, involving mitochondrial membrane potential disruption and caspase activation.
  • Antimicrobial Screening :
    • A series of antimicrobial assays demonstrated that the compound exhibited inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus.
    • The minimum inhibitory concentration (MIC) values were determined, providing insights into its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameAnticancer ActivityAntimicrobial Activity
This compoundHighModerate
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazoleModerateLow

Q & A

Basic: How can researchers optimize the synthesis of 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine to improve yield and purity?

Methodological Answer:
The synthesis typically involves bromination and cyclization steps. Key optimizations include:

  • Solvent Selection : Ethanol under reflux conditions is commonly used to stabilize intermediates and facilitate cyclization .
  • Catalysts : Acidic (e.g., trifluoroacetic acid) or basic catalysts enhance reaction rates and selectivity .
  • Temperature Control : Maintaining 70–80°C minimizes side reactions, such as over-bromination or decomposition .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) effectively isolates the product. Yield improvements (up to 89%) are achieved by optimizing stoichiometry and reaction time .

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:
Critical techniques include:

  • NMR Spectroscopy :
    • 1H NMR : Identifies protons on the pyrazolo-pyridine core (δ 7.8–8.2 ppm) and THP group (δ 3.5–4.5 ppm). Coupling patterns confirm substitution positions .
    • 13C NMR : Distinguishes carbons adjacent to bromine (δ 110–120 ppm) and the THP oxygen (δ 70–80 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (theoretical: 282.14 g/mol) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • IR Spectroscopy : Detects C-Br stretching (~550 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .

Advanced: How should researchers address contradictory spectral data (e.g., unexpected NMR splitting or IR peaks)?

Methodological Answer:
Contradictions often arise from:

  • Tautomerism : The pyrazolo-pyridine core may exhibit keto-enol tautomerism, altering NMR signals. Use variable-temperature NMR to observe dynamic equilibria .
  • Solvent Effects : Polar solvents (e.g., DMSO) can shift proton signals. Compare spectra in CDCl₃ vs. DMSO-d₆ .
  • Impurity Analysis : LC-MS or TLC (Rf ~0.4 in ethyl acetate/hexane) identifies by-products. Recrystallization in dichloromethane/hexane improves purity .

Advanced: What strategies are used to establish structure-activity relationships (SAR) for halogenated pyrazolo-pyridines?

Methodological Answer:
SAR studies focus on:

  • Halogen Substitution : Bromine at position 5 enhances electrophilic reactivity (e.g., Suzuki coupling). Compare with chloro/iodo analogs using kinetic assays .
  • THP Group Impact : The THP moiety improves solubility (logP reduction by ~0.5) and metabolic stability. Replace with other protecting groups (e.g., Boc) to assess bioavailability .
  • Biological Screening : Test derivatives against kinase targets (e.g., EGFR, CDK2) using IC₅₀ assays. A representative dataset:
DerivativeSubstituentIC₅₀ (EGFR)LogP
5-Bromo-THP-pyrazoloBr, THP12 nM2.1
5-Chloro-THP-pyrazoloCl, THP45 nM2.3
5-Iodo-THP-pyrazoloI, THP8 nM2.5

Data adapted from halogenated analogs in .

Advanced: How does the tetrahydro-2H-pyran (THP) group influence reactivity in cross-coupling reactions?

Methodological Answer:
The THP group:

  • Stabilizes Intermediates : Its electron-donating ether oxygen stabilizes transition states in Buchwald-Hartwig aminations .
  • Directs Metal Catalysis : In Suzuki-Miyaura reactions, the THP oxygen coordinates with palladium, enhancing regioselectivity at position 5 .
  • Deprotection Considerations : Use HCl in dioxane (1:4 v/v) to remove THP without degrading the core. Monitor via TLC (Rf shift from 0.4 to 0.6) .

Advanced: What mechanistic insights guide the compound’s interaction with biological targets?

Methodological Answer:
Mechanistic studies employ:

  • Molecular Docking : Pyrazolo-pyridine scaffolds fit into ATP-binding pockets of kinases (e.g., PDB 1M17). Bromine forms hydrophobic contacts with valine residues .
  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (kon/koff) with immobilized kinases. Reported KD values range from 10–100 nM .
  • Mutagenesis : Replace key residues (e.g., Val96Ala in EGFR) to validate binding hotspots. Loss of activity (IC₅₀ >100 nM) confirms bromine’s role .

Advanced: How can researchers resolve discrepancies in reported biological activities across studies?

Methodological Answer:
Discrepancies arise from:

  • Assay Conditions : Varying ATP concentrations (1–10 mM) alter IC₅₀ values. Standardize using the ADP-Glo™ Kinase Assay .
  • Cell Line Variability : Test cytotoxicity in HEK293 vs. HeLa cells; differences in membrane permeability affect efficacy .
  • Metabolic Stability : Use liver microsomes (human vs. murine) to compare half-lives. THP derivatives show 2–3× longer t₁/₂ than unprotected analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.